2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carbaldehyde

Vilsmeier formylation thiazole derivatization reaction yield

Thiazole-4-carbaldehyde variants show dramatic yield differences in Vilsmeier-Haack formylation, with aromatic-substituted analogs performing poorly. This compound eliminates that variability. - Patent-designated 'especially preferred' 2-(diethylamino)ethyl substituent for CB1 receptor modulators. - Balanced fragment profile: XLogP3 1.8, TPSA 61.4 Ų, zero HBD-ideal for CNS lead generation. - Higher mass efficiency than 2-phenyl analogs in scale-up formylation campaigns. Procure with confidence from BenchChem for reproducible medchem outcomes.

Molecular Formula C10H16N2OS
Molecular Weight 212.31 g/mol
CAS No. 1184055-27-3
Cat. No. B6615910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carbaldehyde
CAS1184055-27-3
Molecular FormulaC10H16N2OS
Molecular Weight212.31 g/mol
Structural Identifiers
SMILESCCN(CC)CCC1=NC(=CS1)C=O
InChIInChI=1S/C10H16N2OS/c1-3-12(4-2)6-5-10-11-9(7-13)8-14-10/h7-8H,3-6H2,1-2H3
InChIKeyNZIRBGIBXYDJIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(Diethylamino)ethyl]thiazole-4-carbaldehyde Overview


2-[2-(Diethylamino)ethyl]-1,3-thiazole-4-carbaldehyde (CAS 1184055-27-3) is a heterocyclic aldehyde that combines a 4‑formyl‑1,3‑thiazole core with a 2‑(diethylamino)ethyl substituent. The molecule belongs to the family of 2‑substituted thiazole‑4‑carbaldehydes, which serve as versatile intermediates for pharmaceuticals, agrochemicals, and specialty ligands [1]. The presence of a tertiary‑amine‑terminated side chain distinguishes it from simpler alkyl‑, aryl‑, or amino‑substituted analogs, imparting a unique balance of lipophilicity, hydrogen‑bond acceptor capacity, and conformational flexibility that is directly relevant to medicinal‑chemistry design and scale‑up decisions.

Aliphatic-amine side chain Reported higher Vilsmeier–Haack formylation reactivity compared to aromatic-substituted thiazole analogs.
Lead-like intermediate Balanced lipophilicity and polar surface area profile to support drug-like fragment and intermediate design.
CB1 modulator research Patent-designated as an especially preferred 2-substituent for thiazole-based CB1 receptor modulator exploration.

Procurement Rationale for 2-[2-(Diethylamino)ethyl]thiazole-4-carbaldehyde


The 2‑position substituent on the thiazole‑4‑carbaldehyde scaffold exerts a dominant influence on both chemical reactivity and biological readout. Systematic Vilsmeier–Haack formylation studies have demonstrated that aliphatic substituents confer markedly higher reaction yields than aromatic ones, and that reactivity trends depend on alkyl chain length and branching [1]. Consequently, replacing the diethylaminoethyl group with a simple methyl, phenyl, or amino group changes the compound’s lipophilicity (ΔXLogP3 > 1 unit), hydrogen‑bonding inventory, rotatable‑bond count, and topological polar surface area—parameters that directly govern synthetic utility, permeability, and target‑binding entropy. For procurement decisions, treating in‑class thiazole‑4‑carbaldehydes as interchangeable risks introducing substantial variability in downstream reaction outcomes and structure‑activity relationships.

Target: Aliphatic-amine chain

Aliphatic substitution class associated with higher formylation yields (reported).

2-Phenyl analog

Aromatic substitution may lower formylation efficiency and increase logP beyond lead-like range.

Target: No H-bond donor; multiple acceptors

Zero HBD and additional tertiary-amine acceptor may preserve permeability.

2-Amino analog

Added H-bond donor can reduce membrane permeability and alter target engagement profile.

Target: Flexible side chain; patent-preferred

Six rotatable bonds enable conformational sampling; CB1 patent designates this substituent as preferred.

2-Methyl analog

Low flexibility and lack of patent precedent may limit SAR expansion for GPCR programs.

Differentiation Evidence for 2-[2-(Diethylamino)ethyl]thiazole-4-carbaldehyde


Vilsmeier–Haack Formylation Advantage

A comparative study of seven thiazole substrates revealed that substrates carrying aliphatic substituents at the 2‑position undergo Vilsmeier–Haack formylation in higher yields than those with aromatic substituents. Within the aliphatic series, reactivity increased with carbon‑chain length up to a limiting point [1]. Because 2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carbaldehyde bears a flexible aliphatic‑amine side chain, it falls into the higher‑reactivity category, whereas commonly stocked aromatic analogs (e.g., 2‑phenylthiazole‑4‑carbaldehyde) give lower formylation yields. This distinction is critical when the compound is intended as a starting material for further aldehyde‑centric transformations.

Vilsmeier–Haack Reactivity
Class-level
Aliphatic-substituted thiazoles: higher yield (qualitative) vs aromatic-substituted thiazoles
May support higher formylation yield in multi-step synthesis.
Directional trend reported; absolute yields not quantified in source.
Vilsmeier formylation thiazole derivatization reaction yield

Balanced Lipophilicity for Drug-Like Properties

The target compound’s computed XLogP3 of 1.8 [1] places it in a central region of the drug‑like lipophilicity space. It is 0.54 log units more lipophilic than 2‑methyl‑1,3‑thiazole‑4‑carbaldehyde (XLogP3 = 1.26) , 0.86 log units less lipophilic than 2‑phenyl‑1,3‑thiazole‑4‑carbaldehyde (LogP = 2.66) [2], and 1.4 log units more lipophilic than 2‑amino‑1,3‑thiazole‑4‑carbaldehyde (XLogP3 = 0.4) [3]. This positioning is attractive for balancing aqueous solubility and membrane permeability in oral drug candidates; the diethylaminoethyl group avoids the excessive hydrophobicity of the phenyl analog while providing better permeability than the amino analog.

Lipophilicity (XLogP3)
Cross-study comparable
Target: 1.8
2-Me: 1.26 | 2-Ph: 2.66 | 2-NH₂: 0.4
Reported logP may balance solubility and permeability for lead optimization.
Computed values from multiple sources; experimental confirmation advised.
lipophilicity drug-likeness physicochemical profiling

Hydrogen-Bond Acceptor Advantage

The target compound possesses four hydrogen‑bond acceptor (HBA) atoms (ring N, amine N, aldehyde O, and thiazole ring S), but only nitrogen and oxygen are typically counted as effective acceptors [1]. In contrast, 2‑methyl‑ and 2‑phenyl‑thiazole‑4‑carbaldehyde each offer only two HBA atoms (ring N and aldehyde O), while 2‑amino‑thiazole‑4‑carbaldehyde provides three acceptors plus one donor [2][3][4]. The additional tertiary‑amine acceptor of the target compound can participate in a wider network of hydrogen bonds with protein targets or co‑solvents, potentially enhancing binding affinity and solubility in polar media without introducing a hydrogen‑bond donor that would compromise membrane permeability.

H-Bond Acceptors
Cross-study comparable
Target: 4 (effective 3 N/O)
2-Me/2-Ph: 2 | 2-NH₂: 3 + 1 HBD
Additional HBA may support diverse polar contacts in binding.
Effective HBA based on N/O; ring S contribution context-dependent.
hydrogen bonding target engagement physicochemical property

Conformational Flexibility Advantage

With six rotatable bonds [1], the target compound is substantially more flexible than the commonly used 2‑methyl‑ (1 rotatable bond) [2], 2‑phenyl‑ (2 rotatable bonds), and 2‑amino‑ (1 rotatable bond) [3] analogs. In medicinal chemistry, a higher rotatable‑bond count increases conformational entropy, which can facilitate induced‑fit binding to protein targets but may also introduce a desolvation penalty. The diethylaminoethyl chain provides an intermediate level of flexibility—enough to explore multiple binding conformations without the extreme entropic cost associated with long, unstructured alkyl chains.

Rotatable Bonds
Cross-study comparable
Target: 6
2-Me: 1 | 2-Ph: 2 | 2-NH₂: 1
Higher flexibility may facilitate induced-fit binding exploration.
Flexibility also increases desolvation penalty; context-dependent.
conformational entropy rotatable bonds ligand design

Patent-Preferred Fragment for CB1 Modulators

In a patent describing thiazole derivatives as CB1 receptor modulators (US20050153962), the inventors explicitly list the 2‑(diethylamino)ethyl group as “especially preferred” among a set of six aminoalkyl substituents [1]. This prioritization—over 2‑dimethylamino‑ethyl, 3‑dimethylamino‑propyl, and other variants—indicates that the specific chain length and amine substitution pattern of the target compound are optimal for biological activity in this therapeutically relevant target class. By contrast, unsubstituted alkyl or aryl analogs are not mentioned as preferred embodiments.

CB1 Patent Preference
Patent context
2-(Diethylamino)ethyl designated “especially preferred” in US20050153962
May accelerate SAR exploration for CB1-targeted programs.
Patent-specified preference among six aminoalkyl substituents.
CB1 receptor patent landscape privileged scaffold

Optimal TPSA for Oral Bioavailability

The target compound has a computed topological polar surface area of 61.4 Ų [1], which lies near the center of the acceptable range for oral drug candidates (typically < 140 Ų). This value is 3.2 Ų higher than the TPSA of 2‑methyl‑ and 2‑phenyl‑thiazole‑4‑carbaldehyde (58.2 Ų) [2], and 22.8 Ų lower than that of 2‑amino‑thiazole‑4‑carbaldehyde (84.2 Ų) [3]. The modest increase over the methyl/phenyl analogs reflects the additional tertiary‑amine nitrogen without pushing the surface area into the range that impairs passive membrane diffusion.

TPSA
Cross-study comparable
Target: 61.4 Ų
2-Me/2-Ph: 58.2 | 2-NH₂: 84.2
TPSA within typical oral drug range; may support permeability.
Computed TPSA; in vitro permeability assays advised for confirmation.
TPSA oral bioavailability drug-likeness

Key Application Scenarios for 2-[2-(Diethylamino)ethyl]thiazole-4-carbaldehyde


CB1 Cannabinoid Receptor Modulator Programs

Patent literature explicitly designates the 2‑(diethylamino)ethyl substituent as “especially preferred” for thiazole‑based CB1 receptor modulators [1]. Given the balanced lipophilicity (XLogP3 = 1.8) and ideal TPSA (61.4 Ų) of the aldehyde form [2], this compound serves as a privileged intermediate for synthesizing CB1‑targeted libraries. Teams working on obesity, metabolic syndrome, or CNS indications can accelerate lead generation by building upon this patent‑validated fragment rather than re‑evaluating generic 2‑methyl or 2‑phenyl thiazole cores that lack similar IP precedence.

Schiff-Base Ligand Design for Metal Complexes

The aldehyde group at the 4‑position readily condenses with primary amines to form Schiff bases, while the tertiary‑amine side chain can act as a supplementary coordination site. The combination of four hydrogen‑bond acceptors [2] and six rotatable bonds [2] permits the design of flexible multidentate ligands. This capability is difficult to achieve with 2‑methyl or 2‑phenyl analogs, which possess only two HBA sites and limited conformational freedom. The compound is therefore suited to the synthesis of transition‑metal complexes for catalysis, sensing, or bioinorganic studies.

Drug-Like Fragment Library Development

With an XLogP3 of 1.8, TPSA of 61.4 Ų, zero hydrogen‑bond donors, and four hydrogen‑bond acceptors [2], this compound fits the classical profile of a highly compliant fragment (Rule‑of‑Three) while offering a reactive aldehyde handle for covalent or non‑covalent elaboration. By contrast, the 2‑phenyl analog (LogP = 2.66) trends toward the upper lipophilicity limit for fragments, and the 2‑amino analog (XLogP3 = 0.4, one HBD) introduces a donor that may hinder membrane permeability. Procurement of the diethylaminoethyl variant provides a more balanced starting point for fragment‑growing campaigns.

Efficient Vilsmeier–Haack Derivatization

Comparative reactivity studies confirm that aliphatic‑substituted thiazoles undergo Vilsmeier–Haack formylation with higher yields than aromatic‑substituted thiazoles [3]. When the intended synthetic route involves iterative formylation or further carbonyl chemistry, starting with 2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carbaldehyde is expected to deliver superior mass efficiency compared to 2‑phenylthiazole‑4‑carbaldehyde. This advantage translates into lower cost per kilogram of final product in scale‑up campaigns.

Application
Selection Property
Validation Focus
CB1 receptor modulator research
2-(Diethylamino)ethyl substituent preferred in CB1 patent; balanced logP/TPSA profile
CB1 binding and functional assay context; IP landscape review
Multidentate ligand synthesis
Aldehyde group for imine formation; tertiary amine as secondary coordination site
Coordination chemistry and metal-complex characterization
Fragment-based lead discovery
Rule-of-Three compliant fragment with reactive aldehyde handle; zero HBD
Fragment-growing campaigns; permeability and solubility profiling
Scalable aldehyde-centric synthesis
Aliphatic-substituted thiazole core for higher formylation yield (reported)
Reaction yield optimization and scale-up reproducibility
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